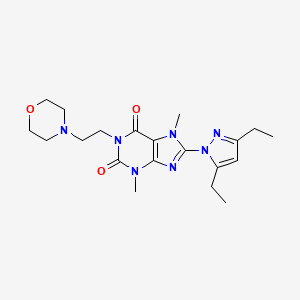

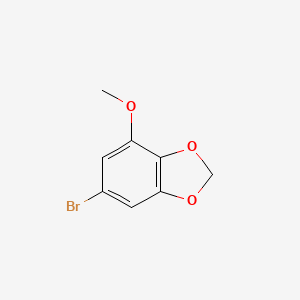

![molecular formula C18H12Cl2N4O4S2 B2493417 N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide CAS No. 868976-61-8](/img/structure/B2493417.png)

N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to the specified chemical structure often involves multiple steps, including the formation of intermediate compounds. For instance, derivatives of 1,3,4-thiadiazole, a core component of the mentioned compound, can be synthesized through various methods, including the reaction of amino derivatives of benz-2,1,3-thiadiazole with ethylene oxide followed by conversion into chloroethylamino derivatives using thionyl chloride. This process demonstrates the complexity and precision required in the synthesis of such compounds (Myuller, D’yachenko, & Filov, 1980).

Molecular Structure Analysis

The molecular structure of compounds containing 1,3,4-thiadiazole and related moieties is determined using various analytical techniques, including X-ray diffraction. For example, the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide has been analyzed to understand the arrangement of atoms and molecular conformation, providing insights into the structural aspects of similar compounds (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving thiadiazole derivatives are crucial for synthesizing various biologically active compounds. For instance, the electrochemical synthesis of disulfides of 2-(benzo[d]thiazol(or oxazol)-2-ylamino)-5-morpholinobenzenethiols via electrooxidation demonstrates the reactivity and potential transformations of these molecules, which can be pivotal in synthesizing new chemical entities (Esmaili & Nematollahi, 2013).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Analyzing these properties requires detailed empirical studies and can provide valuable information for the compound's applications in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are determined by the compound's functional groups and overall structure. For instance, the synthesis and biological evaluation of derivatives highlight the potential activities of these compounds, which can be tailored through chemical modifications (Mishra et al., 2016).

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions. These compounds show high inhibition efficiency by adsorbing onto metal surfaces, suggesting potential applications in metal protection and preservation in industrial settings (Hu et al., 2016).

Antihypertensive Activity

Research on benzimidazole derivatives bearing acidic heterocycles demonstrates significant angiotensin II receptor antagonistic activities, indicating potential applications in developing antihypertensive medications (Kohara et al., 1996).

Antimicrobial and Anthelmintic Agents

Certain thiadiazole compounds have been synthesized and tested for their antibacterial, antifungal, and anthelmintic activities, suggesting their use in developing new antimicrobial and anthelmintic agents (Srivastava et al., 2005).

Coordination Chemistry

Studies on benzimidazole ligands and their complexes with transition metals have explored their chemical properties and potential applications in coordination chemistry, which could be relevant in catalysis, material science, and medicinal chemistry (Jamel & Al-Obaidi, 2018).

Antibacterial Agents

Research into novel antibacterial agents has led to the synthesis of N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives, demonstrating broad-spectrum antibacterial activity against several microorganisms (Borad et al., 2015).

properties

IUPAC Name |

N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,5-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N4O4S2/c19-9-1-3-12(20)11(5-9)16(26)22-17-23-24-18(30-17)29-7-15(25)21-10-2-4-13-14(6-10)28-8-27-13/h1-6H,7-8H2,(H,21,25)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGLYMYKURJMDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=C(C=CC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

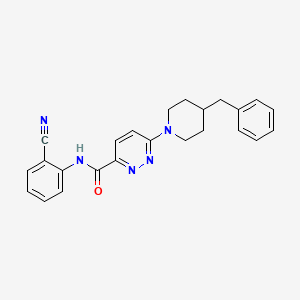

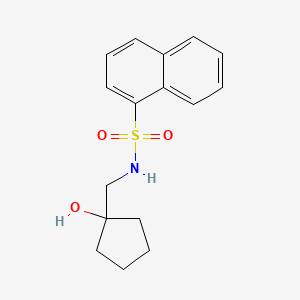

![Ethyl 4-[[2-(5-methoxy-1-oxoisoquinolin-2-yl)acetyl]amino]benzoate](/img/structure/B2493337.png)

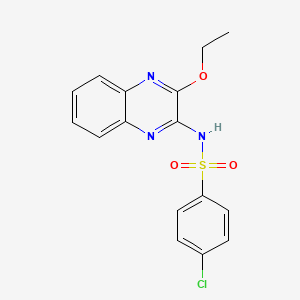

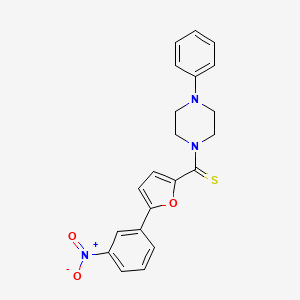

![2-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2493342.png)

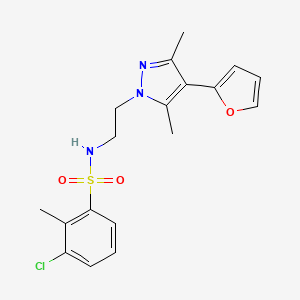

![N-(3-chlorophenyl)-2-({4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/no-structure.png)

![2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide](/img/structure/B2493351.png)

![2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol](/img/structure/B2493354.png)

![8-(2,3-dimethylphenoxy)-2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2493355.png)

![2-phenyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic Acid](/img/structure/B2493357.png)